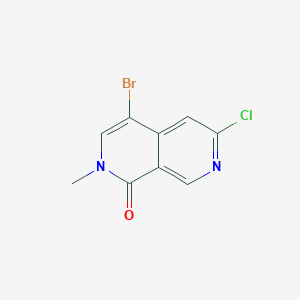![molecular formula C9H15F B13928299 1-Fluoro-4-methylbicyclo[2.2.2]octane CAS No. 20417-60-1](/img/structure/B13928299.png)
1-Fluoro-4-methylbicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-methylbicyclo[2.2.2]octane is an organic compound with the molecular formula C₉H₁₅F. It belongs to the class of bicyclic compounds, specifically the bicyclo[2.2.2]octane derivatives. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the bicyclo[2.2.2]octane framework. The unique structure of this compound makes it an interesting subject for various scientific studies and applications .
Preparation Methods
The synthesis of 1-Fluoro-4-methylbicyclo[2.2.2]octane typically involves the fluorination of a suitable precursor. One common method is the fluorination of 4-methylbicyclo[2.2.2]octane using electrophilic fluorinating agents such as Selectfluor. The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-Fluoro-4-methylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated products.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Fluoro-4-methylbicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the reactivity and stability of bicyclic systems.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Fluoro-4-methylbicyclo[2.2.2]octane exerts its effects involves interactions with various molecular targets. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and binding affinity to specific targets. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can modulate enzymatic activities and receptor interactions .
Comparison with Similar Compounds
1-Fluoro-4-methylbicyclo[2.2.2]octane can be compared with other similar compounds such as:
1-Fluorobicyclo[2.2.2]octane: Lacks the methyl group, making it less sterically hindered.
4-Methylbicyclo[2.2.2]octane: Lacks the fluorine atom, resulting in different electronic properties.
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane: Contains a chlorine atom and a diazonium group, leading to different reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
20417-60-1 |
|---|---|
Molecular Formula |
C9H15F |
Molecular Weight |
142.21 g/mol |
IUPAC Name |
1-fluoro-4-methylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15F/c1-8-2-5-9(10,6-3-8)7-4-8/h2-7H2,1H3 |
InChI Key |
RLFWCAIINARCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)(CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


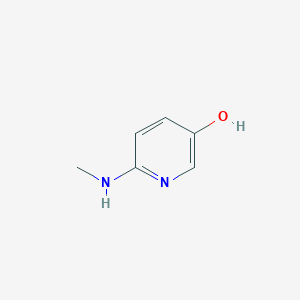
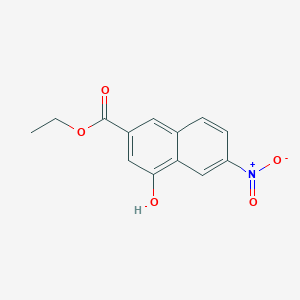
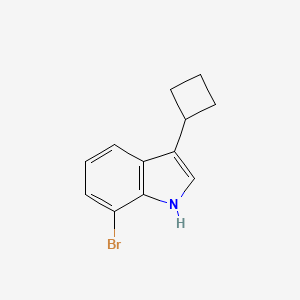
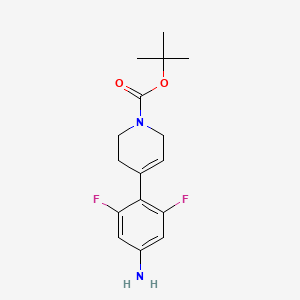
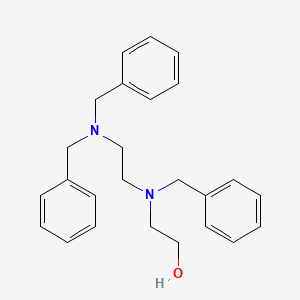
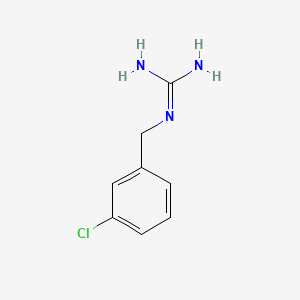
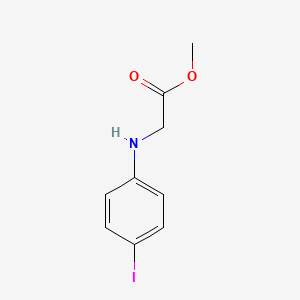
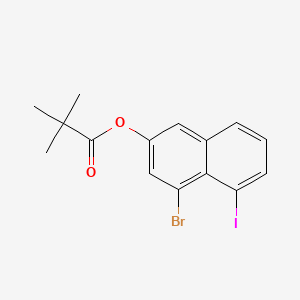
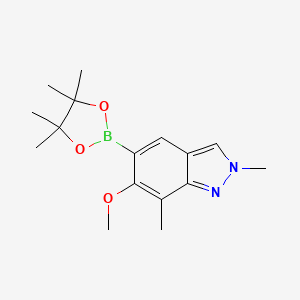

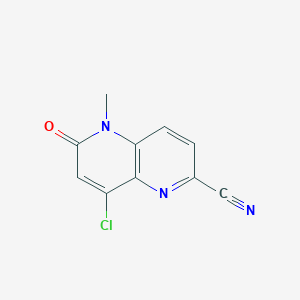
![4,6-Dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13928276.png)
![4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline](/img/structure/B13928285.png)
